molecular formula C10H11N3S3 B14733994 (3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea CAS No. 6622-81-7

(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea

Cat. No.: B14733994
CAS No.: 6622-81-7
M. Wt: 269.4 g/mol
InChI Key: YXIOUDLMRQPQGZ-RKEQOFPCSA-N
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Description

(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea is a complex organic compound characterized by its unique structure, which includes thiophene and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with carbamothioyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with similar structural features but different functional groups.

    (-)-carvone: A natural compound with a different core structure but similar functional properties.

Uniqueness

(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea stands out due to its unique combination of thiophene and thiourea groups, which confer distinct chemical and biological properties

Properties

CAS No.

6622-81-7

Molecular Formula

C10H11N3S3

Molecular Weight

269.4 g/mol

IUPAC Name

(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea

InChI

InChI=1S/C10H11N3S3/c1-7(12-10(15)13-9(11)14)4-5-8-3-2-6-16-8/h2-6H,1H3,(H3,11,13,14,15)/b5-4+,12-7+

InChI Key

YXIOUDLMRQPQGZ-RKEQOFPCSA-N

Isomeric SMILES

C/C(=N\C(=S)NC(=S)N)/C=C/C1=CC=CS1

Canonical SMILES

CC(=NC(=S)NC(=S)N)C=CC1=CC=CS1

Origin of Product

United States

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